2,6-Diformyl-4-bromophenol
Overview
Description
2,6-Diformyl-4-bromophenol (DFP) is a synthetic phenol compound that has been studied extensively for its potential applications in biochemistry and medicine. It has been used in a variety of experiments, including those related to enzyme inhibition, drug discovery, and protein-protein interactions. DFP is also known for its unique properties, including its ability to interact with certain enzymes and its ability to act as a competitive inhibitor of certain biochemical processes.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : 2,6-Diformyl-4-bromophenol can be synthesized through various methods. For instance, Leroy et al. (1988) reported a seven-stage synthesis method, starting from 4-bromophenol, to produce 2,6-diformyl-4-trifluoromethylphenol, a similar compound (Leroy, Wakselman, Lacroix, & Kahn, 1988).
Environmental Impact and Ecological Role
- Presence in Marine Environments : Bromophenols, including compounds similar to 2,6-Diformyl-4-bromophenol, are found in marine environments and have been studied for their impact on cellular calcium signaling in neuroendocrine cells. Hassenklöver et al. (2006) examined various bromophenols and their effects on the Ca2+ homeostasis in endocrine cells (Hassenklöver, Predehl, Pilli, Ledwolorz, Assmann, & Bickmeyer, 2006).
- Role in Off-Flavors in Seafood : Research by Whitfield et al. (1988) identified 2,6-Dibromophenol, a related compound, as the cause of an iodoform-like off-flavour in some Australian crustacea. This highlights the significance of bromophenols in affecting seafood quality (Whitfield, Shaw, & Tindale, 1988).
Phototransformation and Environmental Fate
- Formation of Emerging Pollutants : Zhao et al. (2015) studied the photoformation of hydroxylated polybrominated diphenyl ethers from 2,6-Dibromophenol in aqueous solutions, demonstrating the compound’s role in forming pollutants in aquatic environments (Zhao, Jiang, Wang, Lehmler, Buettner, Quan, & Chen, 2015).
Water Treatment and Oxidation
- Oxidation during Water Treatment : Jiang et al. (2014) explored the oxidation kinetics of bromophenols, including 2,6-Dibromophenol, during water treatment with potassium permanganate, revealing the formation of potentially harmful brominated polymeric products (Jiang, Gao, Pang, Wang, Huangfu, Liu, & Ma, 2014).
Cellular and Biochemical Effects
- Antioxidant Activity : Olsen et al. (2013) investigated the antioxidant activity of several bromophenols isolated from red algae. Their findings suggest potential applications of these compounds in pharmaceuticals and nutraceuticals due to their cellular antioxidant properties (Olsen, Hansen, Isaksson, & Andersen, 2013).
Potential Pharmacological Applications
- Anticancer Properties : Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, and found it to be effective in inducing cell cycle arrest and apoptosis in human lung cancer cells, highlighting the potential of bromophenols in cancer treatment (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Safety And Hazards
The safety data sheet for a related compound, “4-Bromophenol”, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only in a well-ventilated area .
properties
IUPAC Name |
5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHFPZMUTXRLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413943 | |
Record name | 2,6-Diformyl-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diformyl-4-bromophenol | |
CAS RN |
109517-99-9 | |
Record name | 2,6-Diformyl-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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